Vialox Peptide(Pentapeptide-3) diacetate
Description
Physicochemical Properties
Pentapeptide-3 diacetate is typically produced as a white, water-soluble powder. evitachem.com Its chemical identity is well-defined by its molecular formula and weight. The pentapeptide itself has a molecular formula of C21H37N9O5 and a molecular weight of approximately 495.6 g/mol . evitachem.comadvancedchemtech.com The diacetate salt form has the formula C21H37N9O5·2(C2H4O2) and a molecular weight of about 555.64 g/mol . biochempartner.com The high water solubility of the peptide is attributed to its polar amino acid composition and charged arginine residue. evitachem.com
Table 1: Physicochemical Properties of Pentapeptide-3 Diacetate
| Property | Value |
|---|---|
| Appearance | White Powder |
| Molecular Formula (Peptide) | C21H37N9O5 |
| Molecular Weight (Peptide) | ~495.6 g/mol evitachem.comadvancedchemtech.com |
| Molecular Formula (Diacetate) | C21H37N9O5·2(C2H4O2) |
| Molecular Weight (Diacetate) | ~555.64 g/mol biochempartner.com |
| Solubility | Highly soluble in water evitachem.com |
| Synonyms | Vialox, Glycyl-L-prolyl-L-arginyl-L-prolyl-L-alaninamide diacetate biochempartner.com |
| CAS Number | 725232-44-0 biochempartner.comrssynthesis.com |
Amino Acid Sequence and Structure
The primary structure of Pentapeptide-3 consists of a specific sequence of five amino acids: Glycyl-L-prolyl-L-arginyl-L-prolyl-L-alaninamide, often abbreviated as Gly-Pro-Arg-Pro-Ala-NH₂ or GPRPA. evitachem.comadvancedchemtech.com The presence of two proline residues in the sequence introduces significant conformational constraints, influencing the peptide's three-dimensional shape. evitachem.com The C-terminal amidation is a key structural feature that enhances its stability and specificity in biological interactions. evitachem.com
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C25H45N9O9 |
|---|---|
Molecular Weight |
615.7 g/mol |
IUPAC Name |
acetic acid;(2S)-1-(2-aminoacetyl)-N-[(2S)-1-[(2S)-2-[[(2S)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H37N9O5.2C2H4O2/c1-12(17(23)32)27-18(33)15-7-4-10-30(15)20(35)13(5-2-8-26-21(24)25)28-19(34)14-6-3-9-29(14)16(31)11-22;2*1-2(3)4/h12-15H,2-11,22H2,1H3,(H2,23,32)(H,27,33)(H,28,34)(H4,24,25,26);2*1H3,(H,3,4)/t12-,13-,14-,15-;;/m0../s1 |
InChI Key |
BVQVANRQQLJVLU-GUEINKQFSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)CN.CC(=O)O.CC(=O)O |
Canonical SMILES |
CC(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)CN.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
Mechanism of Action
Interaction with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)
Research indicates that Pentapeptide-3 acts as a competitive antagonist of muscle nicotinic acetylcholine receptors (nAChRs). ci.guidemedindia.net These receptors are ligand-gated ion channels located on the postsynaptic membrane of muscle cells. medindia.net As a competitive antagonist, Vialox vies with the endogenous neurotransmitter, acetylcholine (ACh), for the same binding sites on the nAChRs. By occupying these sites without activating the receptor, it effectively blocks the action of ACh. This interaction is reversible.
Post-synaptic Membrane Blockade
The binding of acetylcholine to nAChRs normally causes the ion channel to open, leading to an influx of sodium ions. dermmalls.com This influx depolarizes the postsynaptic membrane, generating an end-plate potential that, upon reaching a certain threshold, triggers muscle contraction. By blocking the binding of acetylcholine, Pentapeptide-3 prevents this ion influx. ci.guidedermmalls.com Consequently, the nerve signal is not transmitted across the neuromuscular junction, the depolarization of the muscle cell membrane is inhibited, and muscle contraction is prevented. dermmalls.com This mechanism is described as a curare-like effect, referencing the muscle-relaxing properties of tubocurarine. ci.guidemedindia.net
Mechanism of Action: Molecular and Cellular Interactions of Vialox Peptide
Target Identification: Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)
The principal molecular target of Vialox Peptide is the nicotinic acetylcholine receptor (nAChR). medindia.netcorepeptides.comnih.govnih.gov These receptors are crucial for the transmission of signals from nerve cells to muscle cells. medindia.netcorepeptides.com Vialox Peptide is a synthetic peptide with the amino acid sequence GPRPA (Gly-Pro-Arg-Pro-Ala). medindia.netcorepeptides.com
Nicotinic acetylcholine receptors are densely packed on the postsynaptic membrane of muscle cells at the neuromuscular junction. medindia.netmdpi.comnih.govyoutube.com This specific localization is essential for receiving the chemical signal, acetylcholine (ACh), released from the presynaptic motor neuron. mdpi.comyoutube.com The high density of nAChRs at the crests of the junctional folds of the postsynaptic membrane ensures efficient and rapid signal transduction for muscle contraction. nih.gov
Research in animal studies suggests that Vialox Peptide appears to act predominantly on peripheral nAChRs, with minimal observed impact on central neuronal receptors. biotechpeptides.com This specificity is a key area of investigation, as it differentiates its action from other agents that may have broader effects on the central nervous system. biotechpeptides.com The muscle-type nAChR, located at the neuromuscular junction, is structurally distinct from the neuronal-type nAChRs found in the central nervous system. nih.govwikipedia.org
Competitive Antagonism of Acetylcholine (ACh) Binding
Vialox Peptide functions as a competitive antagonist at nicotinic acetylcholine receptors. medindia.netcorepeptides.combiotechpeptides.com This means it competes with the endogenous neurotransmitter, acetylcholine, for the same binding sites on the nAChR. corepeptides.com By physically occupying these binding sites, Vialox Peptide obstructs acetylcholine from binding to and activating the receptor. Unlike acetylcholine, the binding of Vialox Peptide does not induce the necessary conformational change in the receptor to open its associated ion channel. This inhibitory action is considered reversible. The mechanism is likened to that of tubocurarine, a known non-depolarizing neuromuscular blocker. medindia.netbiotechpeptides.com
Table 1: Comparison of Binding Actions
| Compound | Action on nAChR | Result |
|---|---|---|
| Acetylcholine (ACh) | Agonist | Binds to and opens the ion channel |
| Vialox Peptide | Competitive Antagonist | Binds to but does not open the ion channel, blocking ACh |
Downstream Cellular Events Following nAChR Modulation
The binding of Vialox Peptide to the nAChR initiates a series of downstream cellular events that prevent muscle contraction.
The binding of acetylcholine to nAChRs normally triggers the opening of the receptor's intrinsic ion channel, which is permeable to cations, primarily sodium ions (Na⁺). medindia.netnih.govbiotechpeptides.com Vialox Peptide's antagonistic action at the nAChR prevents this channel from opening. medindia.netbiotechpeptides.com Consequently, the influx of sodium ions into the muscle cell is inhibited. biotechpeptides.com
The influx of positively charged sodium ions following acetylcholine binding leads to the depolarization of the muscle cell membrane. youtube.combiotechpeptides.com This change in membrane potential, known as the end-plate potential, if it reaches a certain threshold, triggers a muscle action potential, which is the electrical impulse that initiates muscle contraction. wikipedia.org By blocking the influx of sodium ions, Vialox Peptide prevents this depolarization from occurring. biotechpeptides.com As a result, the signal from the nerve is not effectively transmitted to the muscle fiber, and the process of muscle contraction is halted, leading to muscle relaxation. biotechpeptides.comdermmalls.com
Table 2: Cascade of Events in Neuromuscular Transmission
| Step | With Acetylcholine | With Vialox Peptide |
|---|---|---|
| 1. Binding | ACh binds to nAChR | Vialox Peptide binds to nAChR, blocking ACh |
| 2. Ion Channel | Na⁺ channel opens | Na⁺ channel remains closed |
| 3. Ion Influx | Na⁺ ions flow into the muscle cell | No significant Na⁺ influx |
| 4. Membrane Potential | Membrane depolarizes (End-plate potential) | Membrane potential remains stable (no depolarization) |
| 5. Muscle Response | Muscle action potential generated, leading to contraction | No action potential, muscle remains relaxed |
Reduction of Muscle Cell Contraction (in vitro studies)
In vitro studies have demonstrated the capacity of Vialox Peptide (Pentapeptide-3) to diminish muscle cell contraction. dermmalls.comnih.gov This effect is central to its mechanism of action. The peptide acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located on the postsynaptic membrane of muscle cells. medindia.net By binding to these receptors, it obstructs the binding of the neurotransmitter acetylcholine (ACh).
The binding of Vialox Peptide to nAChRs prevents the influx of sodium ions, a critical step in initiating muscle contraction. dermmalls.comci.guide This blockage of sodium ion channels inhibits the depolarization of the muscle cell membrane. dermmalls.com Consequently, the transmission of the nerve signal to the muscle fiber is halted, leading to a reduction in muscle contractions. corepeptides.com Research indicates that this inhibitory action is reversible. Some studies have reported a significant reduction in muscle activity shortly after exposure to the peptide. corepeptides.com
Summary of In Vitro Studies on Vialox Peptide and Muscle Contraction
| Study Focus | Key Findings | Reference |
|---|---|---|
| Receptor Interaction | Acts as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs). | medindia.net |
| Ion Channel Modulation | Prevents the influx of sodium ions by blocking nAChR-associated ion channels. | dermmalls.comci.guide |
| Cellular Depolarization | Inhibits muscle cell membrane depolarization. | dermmalls.com |
| Signal Transmission | Blocks the transmission of nerve signals to muscle fibers. | corepeptides.com |
| Observed Effect | Significant reduction in muscle activity. | corepeptides.com |
Broader Implications in Cellular Signaling Pathways
Proposed Influence on Calcium Ion Influx and Efflux
The mechanism of Vialox Peptide's action is intrinsically linked to the regulation of ion channels, which suggests a potential influence on calcium ion (Ca2+) dynamics. The prevention of sodium ion influx and subsequent inhibition of depolarization at the neuromuscular junction indirectly affects the voltage-gated calcium channels. dermmalls.com In a typical muscle contraction cascade, depolarization triggers the opening of these channels, leading to an influx of Ca2+ into the muscle cell, a critical step for initiating the contractile machinery. By preventing depolarization, Vialox Peptide theoretically curtails this downstream Ca2+ influx.
Furthermore, cellular calcium homeostasis is a complex process involving both influx and efflux mechanisms, as well as release from intracellular stores like the endoplasmic reticulum. While direct studies on Vialox Peptide's effect on calcium efflux or store-operated calcium entry are not extensively documented, its primary action at the nAChR suggests a primary role in preventing the initial trigger for Ca2+ release.
Theoretical Roles in Cell Survival and Differentiation Pathways
The modulation of ion channels and intracellular calcium levels by peptides can have broader implications for cellular processes beyond immediate muscle contraction, including cell survival and differentiation. Calcium signaling is a ubiquitous second messenger system that regulates a multitude of cellular functions. Alterations in Ca2+ signaling have been linked to the activation of various transcription factors and signaling cascades that can influence cell fate.
For instance, sustained changes in intracellular calcium can impact pathways like the calmodulin-dependent protein kinase (CaMK) and protein kinase C (PKC) pathways, which are known to play roles in cell survival and differentiation in various cell types, including neuronal and muscle cells. While specific research directly linking Vialox Peptide to these pathways is limited, its fundamental mechanism of altering ion flow and consequently, intracellular signaling environments, provides a theoretical basis for potential downstream effects on these fundamental cellular processes.
Comparative Mechanistic Studies with Neurotoxins
Mimicry of Waglerin-1 Effects
Vialox Peptide (Pentapeptide-3) is a synthetic peptide designed to mimic the action of Waglerin-1. creativebiomart.net Waglerin-1 is a peptide found in the venom of the temple viper, Tropidolaemus wagleri. mdpi.commdpi.com This venom component is known for its potent muscle-relaxing effects, which it achieves by acting as an antagonist at the postsynaptic nicotinic acetylcholine receptor. mdpi.comijsr.net By mimicking this action, Vialox Peptide effectively blocks the neuromuscular transmission at the postsynaptic membrane, leading to a reduction in muscle cell contraction. dermmalls.comcorepeptides.com
Distinctions from Botulinum Toxin Mechanisms
While both Vialox Peptide and Botulinum Toxin (BoNT) lead to muscle relaxation, their mechanisms of action are fundamentally different. dermmalls.comevitachem.com Vialox Peptide acts at the postsynaptic membrane , where it competitively blocks the nicotinic acetylcholine receptors, preventing acetylcholine from binding and initiating muscle contraction. ci.guide
In contrast, Botulinum Toxin operates at the presynaptic nerve terminal . nih.govnih.gov It works by being internalized into the neuron and then cleaving specific proteins within the SNARE (Soluble NSF Attachment Protein Receptor) complex. nih.gov This cleavage prevents the fusion of acetylcholine-containing vesicles with the nerve terminal membrane, thereby inhibiting the release of acetylcholine into the synaptic cleft. nih.govyoutube.com
Mechanistic Comparison: Vialox Peptide vs. Botulinum Toxin
| Feature | Vialox Peptide (Pentapeptide-3) | Botulinum Toxin (BoNT) |
|---|---|---|
| Site of Action | Postsynaptic membrane | Presynaptic nerve terminal |
| Target | Nicotinic acetylcholine receptors (nAChRs) | SNARE proteins (e.g., SNAP-25, VAMP/synaptobrevin) |
| Mechanism | Competitive antagonism of ACh binding | Inhibition of acetylcholine release |
| Nature of Blockade | Reversible binding to receptors | Enzymatic cleavage of proteins, leading to a longer-lasting effect nih.gov |
Solid-Phase Peptide Synthesis (SPPS) of Pentapeptide-3 Diacetate
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on an insoluble polymer support. This method simplifies the purification process by allowing excess reagents and by-products to be washed away after each step.
Fmoc/tBu Strategy in SPPS
The most prevalent approach for SPPS is the Fmoc/tBu strategy. This method utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the protection of the α-amino group of the amino acids and acid-labile tert-butyl (tBu) or trityl (Trt) groups for the protection of reactive side chains. This orthogonal protection scheme is advantageous as it allows for the selective removal of the Fmoc group without affecting the side-chain protecting groups.
The general cycle of Fmoc/tBu SPPS involves several key steps:
Resin Swelling: The solid support, typically a polystyrene-based resin, is swollen in a suitable solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
Fmoc-Deprotection: The Fmoc group of the resin-bound amino acid or peptide is removed using a solution of a secondary amine, most commonly 20% piperidine (B6355638) in DMF.
Washing: The resin is thoroughly washed to remove the deprotection reagent and by-products.
Coupling: The next Fmoc-protected amino acid is activated and coupled to the free amine on the resin. Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) often used in conjunction with an additive such as ethyl cyano(hydroxyimino)acetate (Oxyma).
Washing: The resin is washed again to remove excess reagents and by-products.
Repeat: These deprotection, washing, and coupling steps are repeated until the desired pentapeptide sequence is assembled.
Cleavage and Final Deprotection: Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (B1312306) (TIS) and water to prevent side reactions.
Table 1: Key Reagents in Fmoc/tBu SPPS
| Reagent/Component | Function | Common Examples |
|---|---|---|
| Solid Support | Insoluble matrix for peptide assembly. | Polystyrene resins (e.g., Wang, Rink Amide). |
| Protecting Groups | Temporarily block reactive functional groups. | Fmoc (α-amino), tBu, Trt, Boc (side chains). |
| Deprotection Reagent | Removes the Fmoc protecting group. | 20% Piperidine in DMF. |
| Coupling Reagents | Promote the formation of the peptide bond. | DIC, HBTU, HATU. |
| Additives | Suppress side reactions and improve coupling efficiency. | HOBt, Oxyma. |
| Cleavage Cocktail | Cleaves the peptide from the resin and removes side-chain protecting groups. | TFA/TIS/H₂O. |
| Solvents | Solubilize reagents and swell the resin. | DMF, DCM. |
Optimization for High Purity and Yield
Achieving high purity and yield in SPPS, especially for longer or more complex peptides, requires careful optimization of the synthesis protocol. Incomplete deprotection and coupling steps can lead to the accumulation of deletion sequences and other impurities, significantly reducing the final yield of the target peptide.
Several factors can be optimized:
Coupling Time and Temperature: Increasing the reaction time or temperature can help drive difficult coupling reactions to completion.
Reagent Excess: Using a larger excess of the activated amino acid and coupling reagents can improve coupling efficiency.
Solvent Choice: The choice of solvent can impact resin swelling and the solubility of reagents. While DMF is common, greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and ethyl acetate (B1210297) are being explored.
"Difficult Sequences": Certain peptide sequences are prone to aggregation, which can hinder subsequent reaction steps. Strategies to overcome this include the use of chaotropic agents, elevated temperatures, or the incorporation of backbone-modifying elements like pseudoprolines.
Capping: To prevent the formation of deletion sequences from unreacted amino groups, a capping step can be introduced after coupling. This involves acetylating any unreacted N-terminal amines to terminate their further elongation.
Liquid-Phase Peptide Synthesis Approaches
Liquid-Phase Peptide Synthesis (LPPS) offers an alternative to SPPS where the synthesis is carried out in solution. This method is particularly advantageous for the large-scale production of peptides.
Continuous Flow LPPS Techniques
Continuous flow liquid-phase peptide synthesis (LPPS) is an emerging technology that combines the benefits of solution-phase synthesis with the automation and efficiency of flow chemistry. In this approach, the growing peptide chain is attached to a soluble tag, which allows for its separation from excess reagents and by-products through extraction or precipitation.
Key features of continuous flow LPPS include:
Homogeneous Reaction Conditions: All reactants are in the same phase, leading to potentially faster reaction kinetics.
Reduced Reagent Excess: Compared to SPPS, lower molar excesses of amino acids and coupling reagents are often required.
Scalability: The continuous nature of the process makes it well-suited for scaling up peptide production.
In-line Monitoring: Flow systems can be equipped with in-line analytical techniques, such as NIR spectroscopy, for real-time process monitoring and control.
A recent development in this area is the GREEN CONTINUOUS LPPS method, which utilizes hydrophobic protecting groups to anchor the growing peptide in an organic phase, allowing for the removal of excess reagents through aqueous extractions.
Purification and Characterization Techniques in Peptide Synthesis
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for assessing the purity of synthetic peptides like Pentapeptide-3. peptidesciences.com The most common mode used for peptide analysis is Reverse-Phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity. nih.gov
In a typical RP-HPLC analysis of Pentapeptide-3, the sample is dissolved in a polar solvent and injected into the system. It then travels through a column packed with a nonpolar stationary phase, commonly silica (B1680970) modified with C18 alkyl chains. A mobile phase, typically a gradient of increasing organic solvent (like acetonitrile) in water, is used to elute the components. researchgate.net An ion-pairing agent, such as trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape and resolution by forming neutral ion pairs with the charged residues of the peptide. novoprolabs.com The peptide and any impurities are detected as they elute from the column, most commonly by UV absorbance at a wavelength of 210-220 nm, where the peptide bond absorbs light. The result is a chromatogram where the area of the main peak corresponding to Pentapeptide-3 allows for the quantitative determination of its purity. peptidesciences.comspecialchem.com
Table 1: Illustrative RP-HPLC Parameters for Pentapeptide-3 Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | C18, 3-5 µm particle size | Stationary phase for hydrophobic interaction. |
| Mobile Phase A | 0.1% TFA in Water | The primary aqueous solvent. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | The organic modifier for elution. |
| Gradient | Linear, e.g., 5% to 65% B over 30 min | To elute components with varying hydrophobicity. |
| Flow Rate | ~1.0 mL/min | Controls the speed of the separation. |
| Detection | UV at 214 nm | To detect the peptide bonds. |
| Column Temp. | 25-40 °C | To ensure reproducibility of retention times. |
This table represents a generalized set of parameters and would be optimized for each specific instrument and batch.
Mass Spectrometry (MALDI-ToF MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS) is a crucial technique for the structural confirmation of synthesized peptides by providing an accurate measurement of their molecular weight. nih.gov This soft ionization method is well-suited for large and fragile biomolecules like Pentapeptide-3, as it minimizes fragmentation during the ionization process. youtube.com
For the analysis, the peptide sample is co-crystallized with a matrix compound, such as α-cyano-4-hydroxycinnamic acid (HCCA) or sinapinic acid, on a metal target plate. youtube.com A pulsed laser is fired at the crystal matrix, which absorbs the laser energy, leading to the desorption and ionization of the peptide molecules, primarily as singly charged ions [M+H]⁺. These ions are then accelerated by an electric field into a flight tube. Because all ions are given the same kinetic energy, their velocity depends on their mass-to-charge (m/z) ratio; lighter ions travel faster and reach the detector first. youtube.com The time it takes for an ion to travel the length of the tube is used to calculate its exact mass. For Pentapeptide-3 (C₂₁H₃₇N₉O₅), this technique would be used to verify that the experimental molecular weight matches the theoretical calculation. caymanchem.com
Table 2: Molecular Mass Confirmation of Pentapeptide-3
| Compound | Chemical Formula | Theoretical Monoisotopic Mass (Da) | Expected Experimental [M+H]⁺ (Da) |
|---|
| Pentapeptide-3 | C₂₁H₃₇N₉O₅ | 495.2918 | 496.2991 |
Note: The diacetate salt form is not typically observed in the gas phase during MS analysis, as the weak ionic association is disrupted during the ionization process.
Solid-Phase Extraction
Solid-Phase Extraction (SPE) is a chromatographic technique widely used for the purification of synthetic peptides from crude mixtures following synthesis and cleavage from the resin. nih.gov It serves as a rapid and economical method for removing many common impurities, such as scavengers and truncated or deletion peptide sequences, and can be an alternative to more time-consuming preparative HPLC. nih.govnih.gov
The principle of reverse-phase SPE is similar to RP-HPLC. The crude peptide mixture, dissolved in a highly polar solvent, is loaded onto a cartridge packed with a solid sorbent (e.g., C18-silica). nih.gov The process involves four main steps:
Conditioning: The sorbent is activated with a strong organic solvent (e.g., acetonitrile) and then equilibrated with a weak, polar solvent (e.g., aqueous TFA).
Loading: The crude peptide solution is passed through the cartridge. The peptide of interest and other hydrophobic impurities are retained on the sorbent.
Washing: A weak solvent is used to wash away polar impurities that did not bind to the sorbent.
Elution: A solvent with a higher concentration of organic modifier is used to disrupt the hydrophobic interactions and elute the bound peptide. By using a stepwise or gradient elution of increasing organic solvent concentration, fractions can be collected, with the target peptide eluting at a specific concentration, separate from less or more hydrophobic impurities. nih.gov This method can yield peptides with high purity suitable for research applications. nih.gov
Derivatization Strategies for Research Applications
Derivatization is the process of chemically modifying a compound to produce a new compound with different properties. In peptide research, this is a fundamental tool for probing biological function and improving experimental characteristics.
Chemical Modifications for Enhanced Experimental Utility
The native sequence of a peptide can be chemically modified to enhance its stability, permeability, or to facilitate detection in experimental assays. For a peptide like Pentapeptide-3, common modifications include N-terminal acetylation and C-terminal amidation.
C-Terminal Amidation: Vialox (Pentapeptide-3) is often synthesized with a C-terminal amide (alaninamide) instead of a free carboxylic acid. caymanchem.com This modification removes the negative charge at the C-terminus, which can be critical for mimicking the structure of a native protein where the C-terminus is part of a longer peptide chain. This amidation can also increase the peptide's resistance to degradation by carboxypeptidases and may enhance its binding affinity to its target receptor. caymanchem.com
These modifications are synthetically straightforward to incorporate during solid-phase peptide synthesis and are vital for creating more robust molecular probes for in vitro and in vivo studies.
Development of Analogs and Derivatives for Structure-Function Studies
Structure-function studies are essential for understanding which parts of a peptide are critical for its biological activity. This is achieved by systematically creating and testing analogs and derivatives. For Pentapeptide-3 (Gly-Pro-Arg-Pro-Ala), this research would aim to identify the key amino acid residues responsible for its antagonist activity at the nicotinic acetylcholine receptor.
An Alanine Scan (Ala-Scan) is a common initial strategy, where each amino acid residue in the sequence (except for the original alanine) is systematically replaced with an alanine. The activity of each resulting analog is then compared to the parent peptide. For example, replacing Arginine with Alanine would help determine the importance of the positive charge and the bulky side chain at that position for receptor binding.
Further derivatization strategies could include:
Amino Acid Substitution: Replacing proline with other cyclic or non-natural amino acids to explore the conformational requirements of the peptide backbone. Arginine could be substituted with other basic amino acids like lysine (B10760008) or ornithine to probe the specific nature of the required charge interaction.
Peptide Backbone Modification: Introducing non-natural linkages (e.g., pseudo-peptide bonds) to increase stability against proteolytic degradation. evitachem.com
Cyclization: Creating a cyclic version of the peptide, either through a head-to-tail linkage or by linking the side chains of two residues. Cyclization restricts the conformational freedom of the peptide, which can lock it into a bioactive shape and significantly enhance both stability and receptor affinity.
By comparing the biological activity of these various analogs, researchers can build a detailed model of how Pentapeptide-3 interacts with its receptor, providing a roadmap for the design of new molecules with potentially improved properties. evitachem.com
Stability Considerations for Experimental Manipulations
Proper handling and storage are crucial to maintain the integrity and activity of Pentapeptide-3 diacetate for research purposes.
The peptide is sensitive to thermal degradation at temperatures above 40°C and can undergo pH-dependent hydrolysis outside of an optimal pH range of 5-7. evitachem.com For long-term storage, the lyophilized powder should be kept at -20°C, where it can remain stable for over two years. evitachem.comomizzur.com Once reconstituted in a solution, it is recommended to store it at 2-8°C for short-term use and at -20°C for longer-term storage. omizzur.com The powder is typically sold in a kit with a separate solvent to ensure the active ingredient remains fresh until it is dissolved for use. dermmalls.com
Theoretical and Experimental Research Applications of Vialox Peptide Pentapeptide 3 Diacetate
Investigations in Neuromuscular Function and Synaptic Transmission
The neuromuscular junction (NMJ) is a specialized synapse where motor neurons transmit signals to muscle fibers, initiating contraction. The primary neurotransmitter at the NMJ is acetylcholine (B1216132) (ACh), which binds to nAChRs on the postsynaptic membrane of the muscle cell. Vialox Peptide's ability to specifically interact with these receptors makes it a significant agent for studying the intricacies of neuromuscular signaling.
Elucidating Signal Transduction at Neuromuscular Junctions
Vialox Peptide serves as a potent tool for dissecting the signal transduction cascade at the NMJ. By acting as a competitive antagonist, it directly competes with acetylcholine for binding sites on the nAChRs. Unlike acetylcholine, the binding of Vialox Peptide does not induce the conformational change necessary to open the associated ion channel. This inhibitory action effectively blocks the transmission of nerve signals that would typically lead to muscle contraction.
In experimental settings, this allows researchers to:
Isolate and study presynaptic events: By blocking the postsynaptic response with Vialox, researchers can investigate the processes of acetylcholine release from the motor neuron terminal without the confounding variable of muscle contraction.
Quantify receptor occupancy and function: The competitive and reversible nature of Vialox binding allows for the study of receptor kinetics and the relationship between receptor occupancy and the physiological response (or lack thereof).
Model neuromuscular blockade: Vialox can be used to create in vitro and in vivo models of neuromuscular diseases or conditions characterized by muscle weakness or paralysis, providing a controlled system to test potential therapeutic interventions.
In vitro studies utilizing co-cultures of nerve and muscle cells have quantitatively demonstrated the ability of Pentapeptide-3 to inhibit muscle cell contraction, thereby validating its mechanism as a neuromuscular blocking agent at the cellular level.
Probing Ion Channel Function and Receptor Subtypes
The primary effect of Vialox Peptide at the molecular level is the modulation of ion channel activity. The nAChR is a ligand-gated ion channel, and its activation by acetylcholine leads to an influx of sodium ions (Na+), causing depolarization of the muscle cell membrane and triggering an action potential. By preventing the binding of acetylcholine, Vialox Peptide keeps the sodium ion channels in a closed state, thus inhibiting this ion influx. mdpi.com
This property is instrumental in research aimed at:
Characterizing ion channel gating mechanisms: By observing how Vialox stabilizes the closed state of the nAChR, researchers can gain insights into the structural changes that govern channel opening and closing.
Investigating receptor subtype selectivity: While Vialox is known to act on nAChRs at the neuromuscular junction, which are primarily of the (α1)₂β1δε subtype, its affinity for other nAChR subtypes is an area of ongoing research. Peptides derived from snake venoms often exhibit varying degrees of selectivity for different nAChR subtypes. Investigating the binding profile of Vialox across a range of nAChR subtypes expressed in different tissues can help in the development of more specific pharmacological tools.
| Receptor Subtype | Location | Potential for Vialox Interaction Research |
| (α1)₂β1δε (Muscle-type) | Neuromuscular Junction | Primary target; used to study neuromuscular transmission. |
| α7 (Neuronal) | Central & Peripheral Nervous System | Research could explore potential central nervous system effects. |
| α4β2 (Neuronal) | Central Nervous System | Investigation into selectivity could yield tools for neuroscience research. |
| α9α10 (Neuronal) | Cochlear Hair Cells | Potential for studies on auditory signal processing. |
Studies on Synaptic Plasticity in Neuromuscular Junctions
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process in the nervous system. While more commonly associated with the central nervous system, the NMJ also exhibits forms of plasticity. The use of agents like Vialox Peptide can contribute to understanding these processes.
Research applications in this area could involve:
Investigating the role of nAChR activity in plasticity: By precisely controlling the level of nAChR blockade with Vialox, researchers could explore how the extent of receptor activation influences short-term and long-term changes in synaptic strength at the NMJ.
Examining homeostatic plasticity: When neuromuscular activity is chronically blocked, the synapse can undergo compensatory changes. Vialox could be used to induce such a blockade, allowing for the study of the molecular mechanisms that underlie the homeostatic upregulation of acetylcholine release or receptor expression.
Cellular Biology Research Applications
Beyond its direct effects at the neuromuscular junction, the targeted action of Vialox Peptide on a key signaling receptor makes it a useful tool in broader cellular biology research.
Modulating Specific Cellular Signaling Pathways
The binding of Vialox Peptide to nAChRs initiates a cascade of events, or rather prevents one from occurring, which has downstream consequences for cellular signaling. The primary pathway affected is the acetylcholine-initiated signaling at the nAChR. However, there is speculation that the modulation of nAChRs by Vialox could influence other pathways related to cell survival and differentiation. neherald.com
In silico studies have explored the potential interactions of Pentapeptide-3 with other signaling pathways crucial in processes like skin aging. These computational models have investigated the binding of Pentapeptide-3 to receptors such as Transforming Growth Factor-β receptor-1 (TGF-β receptor-1) and Mitogen-Activated Protein Kinase 14 (MAPK14), suggesting potential for this peptide to influence these pathways. researchgate.net Molecular docking studies have indicated favorable binding energies, and molecular dynamics simulations have suggested stable interactions within the active sites of these receptors. researchgate.net
| Target Receptor/Pathway | Potential Research Implication |
| Nicotinic Acetylcholine Receptor | Inhibition of muscle contraction, study of neuromuscular diseases. |
| TGF-β Receptor-1 (in silico) | Investigation of anti-aging and tissue remodeling mechanisms. researchgate.net |
| MAPK14 (in silico) | Exploration of cellular stress and inflammatory response pathways. researchgate.net |
| RAC-alpha serine/threonine-protein kinase (AKT-1) (in silico) | Study of cell survival and proliferation signaling. researchgate.net |
Studying Protein-Protein Interaction Networks
The interaction between Vialox Peptide and the nAChR is a prime example of a peptide-protein interaction. This makes it a model compound for studying the principles of such interactions. Research methodologies like peptide arrays and molecular dynamics simulations can be employed to dissect the specifics of this binding.
Peptide Arrays: Libraries of peptides with systematic variations of the Vialox sequence could be synthesized on a solid support. These arrays can then be used to identify the key amino acid residues responsible for binding to the nAChR, a technique known as epitope mapping.
Molecular Dynamics (MD) Simulations: Computational simulations can provide a dynamic view of the Vialox-nAChR complex. These simulations help in understanding the conformational changes that occur upon binding and the stability of the interaction over time, offering insights into the structural basis of its antagonist activity.
By understanding the precise nature of the interaction between Vialox and its receptor, researchers can gain valuable information for the rational design of other molecules that target nAChRs and other protein-protein interfaces.
Theoretical Roles in Gene Expression Regulation
The role of Vialox Peptide (Pentapeptide-3) diacetate in gene expression is largely theoretical and represents a frontier in the study of this compound. Direct research linking the peptide to the regulation of specific genes is not extensively documented. However, its mechanism of action provides a strong basis for postulating its indirect influence on genetic transcription.
As a modulator of nicotinic acetylcholine receptors, the peptide can influence signaling pathways that extend beyond simple muscle contraction. The binding of acetylcholine to nAChRs initiates a cascade of intracellular events, including the influx of cations like calcium and the activation of secondary messenger systems. These messengers, in turn, can activate various protein kinases and transcription factors that translocate to the nucleus and regulate the expression of target genes.
By blocking the primary signal (acetylcholine binding), Vialox peptide could theoretically alter the expression of genes involved in:
Cell Growth and Proliferation: Signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway, which can be influenced by nAChR activity, play a crucial role in cell cycle progression. In silico studies have shown that Pentapeptide-3 can stably interact with MAPK14, suggesting a potential, though yet unproven, regulatory link. medchemexpress.comresearchgate.net
Cellular Differentiation: The differentiation of various cell types, including neurons and muscle cells, is guided by specific gene expression programs that can be influenced by neurotransmitter signaling. citywatchla.com
Synthesis of Extracellular Matrix Proteins: Some research has explored the interaction of Pentapeptide-3 with receptors like the Transforming Growth Factor-β (TGF-β) receptor, a key player in the synthesis of collagen and other matrix components. medchemexpress.com
Further investigation is required to move from these theoretical roles to concrete experimental evidence of gene expression modulation by Vialox Peptide.
Exploration in Programmed Cell Death (Apoptosis) and Intracellular Communication
The potential influence of Vialox Peptide on apoptosis and intracellular communication is an area of growing scientific interest. citywatchla.com Its role as a blocker of nAChRs provides a direct mechanism for interfering with cell-to-cell signaling at the neuromuscular junction and potentially in other tissues where these receptors are present.
Intracellular Communication: The primary function of Vialox Peptide is the disruption of communication between nerve and muscle cells. researchgate.net Beyond this, its ability to modulate receptor function could affect the release and activity of secondary messengers such as cyclic adenosine (B11128) monophosphate (cAMP) and calcium ions. citywatchla.com These molecules are vital for a vast array of intracellular communication processes, and their modulation could have far-reaching effects on cellular behavior.
Programmed Cell Death (Apoptosis): The link between Vialox Peptide and apoptosis is hypothesized through the known function of nAChRs in cell survival pathways. citywatchla.com In many cell types, the activation of nAChRs is associated with pro-survival signals that can protect cells from programmed cell death. By antagonizing these receptors, Vialox Peptide could theoretically disrupt these survival signals, making it a potential tool for studying the signaling pathways that govern apoptosis. This area remains speculative and warrants dedicated investigation to understand if and how this peptide might influence cell life and death cycles. citywatchla.com
Biophysical and Structural Biology Studies
The specific and reversible binding of Vialox Peptide to its receptor target makes it a valuable tool for biophysical and structural studies aimed at understanding molecular interactions at a fundamental level.
Understanding Molecular Dynamics of Protein-Receptor Interactions
Vialox Peptide is instrumental in studying the molecular dynamics of how a ligand interacts with a receptor protein. citywatchla.com Through computational in silico methods, researchers have explored the binding affinity and stability of Pentapeptide-3 with various receptors.
Molecular docking and dynamics simulations have provided quantitative insights into these interactions. For instance, studies have calculated the binding energies of Pentapeptide-3 with receptors crucial in cell signaling and aging, such as TGF-β receptor-I and Mitogen-Activated Protein Kinase 14 (MAPK14). The results indicated strong and stable binding, with the peptide remaining securely in the active sites of both receptors during simulations lasting up to 100 nanoseconds. medchemexpress.comresearchgate.net
These studies are critical for understanding the precise nature of the forces and conformational changes involved in the peptide-receptor complex, paving the way for the rational design of new biomolecules with tailored affinities and specificities.
Table 1: In Silico Molecular Dynamics Findings for Pentapeptide-3
| Receptor Target | Primary Function | Binding Energy (kcal/mol) | Simulation Results |
| TGF-β receptor-I | Cell growth, differentiation, extracellular matrix production | -8.12 | Stable interaction in the active site |
| MAPK14 | Response to cellular stresses, inflammation, apoptosis | -8.25 | Stable interaction in the active site |
Application in High-Resolution Structural Biology Techniques (e.g., Cryo-EM, X-ray Crystallography)
There is significant theoretical potential for using Vialox Peptide in high-resolution structural biology techniques like cryo-electron microscopy (Cryo-EM) and X-ray crystallography. citywatchla.com These methods are used to determine the three-dimensional structure of molecules at atomic resolution.
By co-crystallizing Vialox Peptide with its target, the nicotinic acetylcholine receptor, or by analyzing the complex using Cryo-EM, researchers could:
Visualize the exact binding pocket of the peptide on the receptor.
Identify the specific amino acid residues on both the peptide and the receptor that are critical for the interaction.
Understand the precise conformational changes that occur in the receptor upon binding, which lead to the inhibition of its ion channel function.
Such structural data would provide invaluable insights into the mechanism of antagonism and could serve as a detailed blueprint for designing novel therapeutic agents that target nAChRs. citywatchla.com
Applications in Advanced In Vitro Models
The utility of Vialox Peptide is being explored in complex in vitro models that more closely mimic the physiological environment than traditional 2D cell cultures.
Use in Complex Cellular Models (e.g., Organoid Cultures, Tissue Preparations)
The stability and specificity of Vialox Peptide make it a suitable candidate for use in sophisticated cellular systems like organoid cultures and isolated tissue preparations. citywatchla.com
Organoid Cultures: Organoids are self-organizing 3D structures grown from stem cells that recapitulate the architecture and function of an organ. Research on intestinal organoids has demonstrated that nAChR antagonists can significantly inhibit their growth and differentiation. researchgate.netnih.gov This suggests that Vialox Peptide could be a powerful tool to probe the role of nicotinic signaling in the development and homeostasis of various tissues, including the intestine, in a controlled in vitro setting. researchgate.netnih.govnih.gov
Tissue Preparations: The effects of compounds on muscle contractility can be studied directly using isolated tissue preparations, such as sections of ileum or other smooth muscle tissues. researchgate.net Applying Vialox Peptide to these ex vivo models would allow for precise measurement of its inhibitory effects on muscle function, free from the systemic complexities of a whole organism. This provides a bridge between single-cell assays and in vivo studies.
These advanced models offer a more physiologically relevant context to investigate the peptide's mechanisms and potential broader biological roles.
Development of Neuromuscular Junction Models in vitro
Vialox Peptide (Pentapeptide-3) diacetate serves as a valuable tool in the development of in vitro neuromuscular junction (NMJ) models. These models are crucial for studying the intricate communication between motor neurons and muscle fibers. The peptide's primary mechanism of action involves its function as a competitive antagonist of nicotinic acetylcholine receptors (nAChRs) located on the postsynaptic membrane of muscle cells. medchemexpress.com
By mimicking the action of curare, a natural paralytic agent, Vialox Peptide blocks the binding of the neurotransmitter acetylcholine (ACh) to its receptors. ci.guide This antagonistic action prevents the opening of sodium ion channels, thereby inhibiting the depolarization of the postsynaptic membrane and subsequent muscle contraction. ci.guide This specific and reversible inhibition makes it an ideal compound for researchers to modulate and study the signaling cascade at the NMJ in a controlled laboratory setting.
The use of Vialox Peptide in these models allows for the detailed investigation of the molecular events underlying synaptic transmission and muscle activation. It provides a means to dissect the roles of different components of the NMJ and to screen for other potential therapeutic agents that may act on this critical synapse.
Musculoskeletal System Research
The unique properties of Vialox Peptide (Pentapeptide-3) diacetate have positioned it as a significant subject of investigation within musculoskeletal system research. Its ability to influence muscle activity at the molecular level provides a powerful lens through which to explore fundamental physiological processes.
Investigation of Muscle Tone Regulation and Contraction Dynamics
Vialox Peptide is instrumental in research focused on the regulation of muscle tone and the dynamics of muscle contraction. nih.govnih.gov As a competitive antagonist of nAChRs, it directly interferes with the primary signal for muscle contraction. Studies have demonstrated that by occupying the ACh binding sites on the nAChRs, Vialox Peptide effectively blocks the nerve impulse transmission that initiates muscle fiber shortening. peptidesciences.com This allows researchers to study the baseline mechanical properties of muscle tissue in a relaxed state and to investigate the graded response of muscle to varying concentrations of the peptide.
In vitro experiments have shown that Vialox Peptide can induce a significant reduction in muscle contractions. For instance, some studies suggest a potential reduction of muscle contractions by 71% within one minute of application, with a 58% reduction still observable after two hours. biotechpeptides.com This provides a quantifiable measure of its effect on muscle dynamics. The three-dimensional nature of muscle contraction, involving changes in shape and radial forces, is a complex process, and compounds like Vialox Peptide that modulate contraction offer a way to explore these dynamics. nih.gov
Theoretical Studies on Muscle Fatigue and Recovery Mechanisms
The mechanisms of muscle fatigue and recovery are complex, involving factors from central nervous system drive to peripheral metabolic changes within the muscle fibers. mdpi.com While direct studies on Vialox Peptide's role in fatigue are not extensively documented, its action at the neuromuscular junction provides a theoretical framework for investigating certain aspects of peripheral fatigue. Muscle fatigue can be broadly defined as the inability to maintain the required force for a given task. mdpi.com
Speculation on Tissue Remodeling and Repair Mechanisms
The potential for Vialox Peptide to influence tissue remodeling and repair is an area of speculative research. Some peptides are known to stimulate the synthesis of extracellular matrix proteins like collagen and elastin, which are crucial for tissue repair. mdpi.comspecialchem.com For example, Palmitoyl Pentapeptide-4 has been shown to stimulate collagen production. researchgate.net While Vialox Peptide's primary role is as a neuromuscular blocking agent, the temporary relaxation of muscle tissue could theoretically create a more favorable environment for cellular repair processes to occur, particularly in chronically contracted or spastic muscles.
By reducing mechanical stress on the muscle fibers and surrounding connective tissue, it is hypothesized that the cellular machinery responsible for repair and regeneration might function more efficiently. However, it is important to note that this is a theoretical application and requires further experimental validation to establish a direct link between the nAChR antagonism of Vialox Peptide and enhanced tissue remodeling and repair. nih.gov
Neurobiological Research Implications
The utility of Vialox Peptide (Pentapeptide-3) diacetate extends into the broader field of neurobiology, where it serves as a valuable molecular probe.
Model Compound for Studying Molecular Basis of Neuromuscular Dysfunctions
Vialox Peptide's specific mechanism of action makes it an excellent model compound for studying the molecular basis of various neuromuscular dysfunctions. nih.gov Conditions such as certain types of muscular dystrophies, myasthenia gravis, and other channelopathies involve defects in the components of the neuromuscular junction. By mimicking the functional consequences of a loss of nAChR function, Vialox Peptide allows researchers to create in vitro and potentially in vivo models of these diseases.
These models can be used to investigate the downstream cellular and molecular consequences of impaired neuromuscular transmission, such as changes in gene expression, protein synthesis, and cellular signaling pathways. Furthermore, such models are invaluable for the preclinical testing of novel therapeutic strategies aimed at restoring or compensating for deficient neuromuscular function. The ability to selectively target peripheral nAChRs with Vialox Peptide provides a refined tool for dissecting the complex pathophysiology of these debilitating disorders. peptidesciences.com
Theoretical Framework for Investigating Pain Modulation Mechanisms
The theoretical framework for investigating the pain modulation mechanisms of Vialox Peptide (Pentapeptide-3) diacetate is primarily built upon its well-documented activity as a competitive antagonist of nicotinic acetylcholine receptors (nAChRs). While its application in cosmetic formulations for muscle relaxation is its most prominent use, the underlying mechanism of action provides a strong basis for exploring its potential in pain modulation. This framework is supported by the broader understanding of the role of nAChRs in nociceptive (pain-sensing) pathways.
The central hypothesis is that by antagonizing specific nAChR subtypes, Pentapeptide-3 diacetate can interfere with the transmission of signals that contribute to the perception and maintenance of pain. This can be conceptualized through several interconnected mechanisms:
Neuromuscular Blockade and Muscle Relaxation: The most direct and established effect of Pentapeptide-3 is the inhibition of nAChRs at the neuromuscular junction. ci.guide This action prevents the binding of the neurotransmitter acetylcholine, leading to a reversible muscle relaxation, an effect likened to that of curare. ci.guide In the context of pain, particularly pain associated with muscle spasms or tension, this neuromuscular blockade could provide an analgesic effect by alleviating the muscular component of the pain.
Modulation of Neuronal nAChRs in Pain Pathways: Beyond the neuromuscular junction, nAChRs are widely distributed throughout the central and peripheral nervous systems and are known to play a significant role in pain signaling. nih.gov Different subtypes of nAChRs, such as α4β2 and α7, are implicated in both the transmission and modulation of pain signals. nih.gov While the specific subtype selectivity of Pentapeptide-3 is not extensively documented in the context of neuronal nAChRs, its origin as a fragment of the snake venom peptide Waglerin-1 suggests a potential interaction with these receptors. Research on other venom-derived peptides has shown that targeting nAChRs can lead to analgesic effects. mdpi.com
Detailed Research Findings
The primary research focus on Pentapeptide-3 and its parent compound, Waglerin-1, has been on their interaction with muscle-type nAChRs. These findings provide a solid foundation for understanding its potential effects on other nAChR subtypes involved in pain.
Waglerin-1, a 22-amino acid peptide from the venom of the Temple Viper (Tropidolaemus wagleri), is a competitive antagonist of the muscle nAChR. medchemexpress.com Studies have shown that Pentapeptide-3 is a fragment of Waglerin-1 and functions as a competitive antagonist at nAChRs, blocking nerve signals at the post-synaptic membrane. medchemexpress.com
Research on Waglerin-1 has demonstrated its potent and selective action on the adult form of the muscle nAChR. This selectivity is a key aspect of its mechanism and provides a basis for designing experiments to investigate its effects on neuronal nAChRs.
In vitro studies on the effects of Waglerin-1 on GABA(A) receptors have shown that it can depress the current induced by GABA. This suggests a potential interaction with the GABAergic system, which is a critical target in pain management.
While direct experimental evidence for the analgesic effects of Vialox Peptide (Pentapeptide-3) diacetate is limited, the established mechanisms of nAChR antagonism and potential GABAergic modulation provide a robust theoretical framework for future research into its pain-modulating properties.
Data Tables
Table 1: In Vitro Activity of Waglerin-1 (Parent Compound of Pentapeptide-3)
| Parameter | Value | Cell/Tissue Type | Reference |
|---|---|---|---|
| IC50 for nAChR inhibition | 50 nM | Adult mouse muscle | smartox-biotech.comresearchgate.net |
| IC50 for GABA(A) current inhibition | 2.5 µM | Neonatal rat nucleus accumbens neurons | smartox-biotech.comnih.gov |
| Effect on muscle contraction | Reduces intensity | Not specified | specialchem.com |
Table 2: Investigational Approaches for Pain Modulation by Pentapeptide-3 Diacetate
| Theoretical Mechanism | Experimental Model | Key Parameters to Measure |
|---|---|---|
| Neuromuscular Blockade | In vitro muscle contraction assays | Inhibition of acetylcholine-induced muscle twitch |
| Neuronal nAChR Antagonism | Patch-clamp electrophysiology on dorsal root ganglion (DRG) neurons | Blockade of nicotine- or acetylcholine-evoked currents |
| GABAergic Modulation | In vitro electrophysiology on spinal cord neurons | Modulation of GABA-evoked inhibitory postsynaptic currents |
| In vivo Analgesia | Animal models of inflammatory or neuropathic pain (e.g., formalin test, von Frey filaments) | Reduction in pain behaviors (e.g., licking, paw withdrawal threshold) |
Future Directions and Emerging Research Avenues for Vialox Peptide
Development of Advanced Synthetic Strategies for Novel Analogs
The future exploration of Pentapeptide-3's potential is intrinsically linked to the ability to synthesize novel analogs with enhanced or entirely new functionalities. Advanced synthetic strategies are pivotal for creating libraries of these new molecules for further screening and development.
Solid-Phase Peptide Synthesis (SPPS) remains a cornerstone technique, allowing for the efficient and controlled assembly of peptide chains. nih.govnih.gov Modern iterations of this method, such as microwave-assisted SPPS, can significantly accelerate the synthesis process, enabling the rapid production of numerous analogs. nih.gov This speed is crucial for building extensive libraries for high-throughput screening.
The design of novel analogs will likely focus on several key areas:
Amino Acid Substitution: Systematically replacing the constituent amino acids of the Gly-Pro-Arg-Pro-Ala sequence can lead to analogs with altered binding affinities, improved stability, or novel biological activities. nih.gov For instance, incorporating non-natural or D-amino acids could enhance resistance to enzymatic degradation.
Cyclization: Transforming the linear peptide into a cyclic structure is a well-established method for increasing metabolic stability and conformational rigidity. researchgate.net This can lock the peptide into a bioactive conformation, potentially increasing its potency and selectivity for its target receptor.
Retro-Inverso Modification: This strategy involves reversing the sequence of a peptide segment and inverting the chirality of its amino acids. The resulting retro-inverso peptides can mimic the side-chain topology of the parent peptide while exhibiting significantly increased resistance to proteolysis, a major challenge for therapeutic peptides. researchgate.net
Chemoenzymatic Synthesis: Combining chemical synthesis with enzymatic methods offers a powerful approach to create complex glycopeptides or other modified analogs that are difficult to produce through purely chemical means. semanticscholar.org
These synthetic endeavors aim to generate a diverse pool of Vialox-related peptides, moving beyond simple derivatives to create compounds with fundamentally new structures and potential applications.
High-Throughput Screening for Undiscovered Molecular Targets
While Vialox is known to target the acetylcholine (B1216132) receptor, it is plausible that it or its novel analogs could interact with other biological molecules. mdpi.comnih.gov High-Throughput Screening (HTS) technologies provide the means to rapidly test vast libraries of these peptides against a wide array of potential molecular targets, opening the door to discovering entirely new mechanisms of action and therapeutic applications.
Modern HTS platforms can evaluate tens of thousands of interactions in a single run. nih.gov Key approaches applicable to Vialox and its analogs include:
GPCR Activation Screening: G-protein-coupled receptors (GPCRs) are a major class of drug targets. nih.gov HTS methods have been developed to screen peptide libraries for their ability to activate or inhibit specific GPCRs by measuring downstream signals like changes in cyclic AMP (cAMP) or intracellular calcium levels. nih.gov Applying this to a library of Vialox analogs could uncover interactions with GPCRs involved in various physiological processes.
Peptide Microarrays: This technology involves immobilizing a large number of different peptides onto a solid surface (a microarray). nih.gov The array can then be exposed to fluorescently labeled proteins or even whole cells to identify binding interactions on a massive scale. This could be used to screen Vialox analogs against a panel of skin-related proteins to find new targets relevant to dermatology.
Cell-Based Phenotypic Screening: Instead of looking for a specific molecular interaction, this approach screens for a desired cellular response. For example, cells could be treated with a library of Vialox analogs, and automated microscopy could be used to identify peptides that promote collagen synthesis, reduce inflammation, or influence cell proliferation.
These screening methods allow for an unbiased and large-scale search for new biological activities, potentially expanding the utility of Vialox-related peptides far beyond muscle relaxation.
Integrative Omics Approaches to Elucidate Systemic Effects
The biological effect of a peptide is rarely confined to a single pathway. Integrative omics—the combined analysis of genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to understand the full spectrum of a compound's influence on a biological system. nih.govnih.gov Applying these technologies to cells or tissues treated with Vialox Peptide could reveal a complex network of previously unknown effects.
Transcriptomics: By analyzing the complete set of RNA transcripts in a cell (the transcriptome), researchers can determine how Vialox alters gene expression. This could reveal, for example, if the peptide influences genes related to skin barrier function, inflammation, or aging, beyond its direct effect on muscle contraction. unica.it
Proteomics: This involves the large-scale study of proteins. Proteomic analysis could identify changes in the levels of structural proteins (like collagen and elastin), enzymes, or signaling proteins in skin cells after exposure to Vialox. unica.it
Metabolomics: By profiling the complete set of small-molecule metabolites, researchers can capture a snapshot of the metabolic state of a cell or tissue. nih.gov This could uncover shifts in energy metabolism, lipid production, or other metabolic pathways induced by the peptide.
By integrating these different "omics" datasets, a comprehensive picture of Vialox's biological impact can be constructed. nih.gov This approach could identify novel biomarkers of the peptide's activity and uncover unexpected systemic or cellular effects, providing a much deeper understanding of its function and suggesting new applications.
Bioengineering Applications in Tissue and Organoid Model Development
The development of three-dimensional (3D) tissue models and organoids has revolutionized preclinical research by providing more physiologically relevant systems for study. nih.govnih.gov Peptides are increasingly being used as bioactive components within these engineered tissues. nih.gov Vialox Peptide and its analogs represent promising candidates for incorporation into advanced models of skin and neuromuscular junctions.
Organoids are self-organizing 3D structures grown from stem cells that can mimic the architecture and function of an organ in miniature. nih.gov By creating skin organoids that include muscle and nerve cells, researchers could use Vialox to:
Study the dynamics of neuromuscular signal transmission and its inhibition in a human-relevant 3D environment.
Investigate the long-term effects of muscle relaxation on skin structure and tension at the tissue level.
Model diseases related to neuromuscular dysfunction in the skin.
Furthermore, 3D bioprinting allows for the precise, layer-by-layer construction of tissue-like structures using "bioinks" that can contain living cells and bioactive molecules. researchgate.net Vialox could be incorporated into bioinks used to print skin models, allowing for detailed investigation into its effects on tissue regeneration, wound healing, and the maintenance of the extracellular matrix. nih.govpeptidesciences.com These advanced models provide a powerful platform for exploring the next generation of applications for Vialox, moving from topical applications to a tool for understanding and engineering complex biological tissues.
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which Vialox Peptide induces neuromuscular relaxation, and how can this mechanism be experimentally validated?
- Vialox (H-Gly-Pro-Arg-Pro-Ala-NH₂) acts as an acetylcholine (ACh) receptor antagonist, inhibiting neuromuscular signal transmission . To validate this, researchers can use in vitro electrophysiological assays (e.g., patch-clamp studies on cultured neurons) to measure ACh receptor activity post-treatment. Competitive binding assays with radiolabeled ACh analogs may also quantify receptor antagonism .
Q. What methodological approaches are recommended for synthesizing Vialox Peptide with high purity and yield?
- Solid-phase peptide synthesis (SPPS) using MBHA resin and Fmoc/t-Bu chemistry is standard. Key steps include:
- Deprotection : 20% piperidine in DMF for Fmoc removal .
- Coupling : HBTU/HOBt or EDC/Oxyma as activators, with coupling efficiency monitored via Kaiser tests .
- Cleavage : TFA-based cocktails (e.g., TFA:H₂O:TES = 95:2.5:2.5) to release the peptide from the resin .
- Purification : Reverse-phase HPLC (C18 column, 10–60% MeCN gradient) and lyophilization for final isolation .
Q. Why do existing studies on Vialox’s anti-wrinkle efficacy rely predominantly on manufacturer-reported data, and how can researchers address this gap?
- Independent studies are limited, with most claims (e.g., wrinkle reduction) supported only by in-house data . To address this, researchers should:
- Design double-blind, placebo-controlled trials using standardized wrinkle measurement tools (e.g., 3D skin imaging).
- Compare Vialox to established ACh antagonists (e.g., botulinum toxin derivatives) to benchmark efficacy .
Advanced Research Questions
Q. How can the PICOT framework be applied to design a robust clinical study evaluating Vialox’s efficacy in neuromuscular disorders?
- P opulation: Adults with focal dystonia or hyperkinetic facial lines.
- I ntervention: Topical Vialox (0.5–2% w/w formulation).
- C omparison: Botulinum toxin type A injections.
- O utcome: Reduction in muscle contraction amplitude (EMG measurements) at 4–8 weeks.
- T ime: 12-week follow-up.
- This design ensures feasibility while addressing ethical and clinical relevance .
Q. What are the primary sources of uncertainty in quantifying Vialox’s peptide content, and how can analytical protocols be optimized?
- Variability arises from:
- Marker sensitivity : Use high-resolution LC-MS/MS with isotopically labeled internal standards (e.g., ¹³C-labeled Vialox) .
- Replicates : Perform ≥6 technical replicates per sample to reduce variance .
- Calibration : Validate linearity across 0.1–100 ng/mL ranges with R² > 0.99 .
Q. How can bioinformatics tools like the PEPTIDE REACToR platform enhance understanding of Vialox’s interaction with ACh receptors?
- The platform enables:
- Encoding analysis : Compare Vialox’s sequence (GPRPA) against peptide databases to predict receptor-binding motifs .
- Domain-specific modeling : Simulate docking affinity using molecular dynamics (e.g., AutoDock Vina) .
- Cross-validation : Integrate in silico predictions with in vitro binding assays to refine mechanistic hypotheses .
Q. What strategies improve reproducibility in Vialox synthesis across laboratories?
- Standardize protocols via:
- Resin batch consistency : Use ChemMatrix resin with 0.4–0.6 mmol/g loading for uniform coupling .
- Reagent purity : Ensure ≥99% purity for amino acids and activators.
- Quality control : Mandatory LC-MS and HPLC purity checks (>95%) pre- and post-lyophilization .
Q. How do in vitro and in vivo models differ in evaluating Vialox’s pharmacokinetics, and what are their limitations?
- In vitro : Use Franz diffusion cells to measure skin permeation (e.g., synthetic membranes vs. ex vivo human skin). Limitations include lack of metabolic activity .
- In vivo : Rodent models assess systemic absorption and muscle relaxation duration. Limitations include interspecies variability in ACh receptor subtypes .
Methodological Considerations
- Data Contradiction Analysis : Use meta-analytic tools (e.g., RevMan) to reconcile discrepancies between manufacturer data and independent studies, focusing on effect size heterogeneity and bias risk .
- Ethical Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies addressing Vialox’s mechanistic novelty over commercial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
